4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic compound. It features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 4-chlorophenyl group and three methyl groups at specific positions on the quinoline ring makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylquinoline: Similar structure but lacks the three methyl groups.
2,2,4-Trimethylquinoline: Similar structure but lacks the 4-chlorophenyl group.
4-Chlorophenyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the three methyl groups.
Uniqueness
4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific combination of substituents on the quinoline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOHOSOUXUSHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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